Cas no 1156845-41-8 (1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol)

1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 化学的及び物理的性質
名前と識別子
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- Benzenemethanol, α-[[(2,2,2-trifluoroethyl)amino]methyl]-
- 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol
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- インチ: 1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2
- InChIKey: CUAMZJAIAHGNJK-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(O)CNCC(F)(F)F
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-146438-0.25g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 0.25g |
$814.0 | 2023-06-06 | ||
Enamine | EN300-146438-0.05g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 0.05g |
$744.0 | 2023-06-06 | ||
Enamine | EN300-146438-10.0g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 10g |
$3807.0 | 2023-06-06 | ||
Enamine | EN300-146438-2.5g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 2.5g |
$1735.0 | 2023-06-06 | ||
Enamine | EN300-146438-1000mg |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 1000mg |
$884.0 | 2023-09-29 | ||
Enamine | EN300-146438-0.1g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 0.1g |
$779.0 | 2023-06-06 | ||
Enamine | EN300-146438-1.0g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 1g |
$884.0 | 2023-06-06 | ||
Enamine | EN300-146438-5.0g |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 5g |
$2566.0 | 2023-06-06 | ||
Enamine | EN300-146438-50mg |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 50mg |
$744.0 | 2023-09-29 | ||
Enamine | EN300-146438-100mg |
1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol |
1156845-41-8 | 100mg |
$779.0 | 2023-09-29 |
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol 関連文献
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-olに関する追加情報
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol
1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is a versatile organic compound with the CAS registry number 1156845-41-8. This compound has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a phenyl group attached to an ethanamine backbone, with a trifluoroethyl substituent and a hydroxyl group. This combination of functional groups makes it highly reactive and suitable for a wide range of chemical reactions.
Recent studies have highlighted the importance of trifluoroethyl groups in enhancing the stability and reactivity of organic compounds. The presence of this group in 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol significantly influences its physical and chemical properties. For instance, the trifluoroethyl group contributes to the compound's ability to act as a nucleophile in various substitution reactions, making it a valuable intermediate in organic synthesis.
The phenyl group in the molecule plays a crucial role in determining its aromaticity and electronic properties. This aromaticity not only stabilizes the molecule but also enhances its ability to participate in π-interactions, which are essential in many biochemical and pharmaceutical applications. Recent research has explored the use of this compound as a building block for synthesizing complex molecules with potential medicinal properties.
One of the most promising applications of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is in the field of drug discovery. Its unique structure allows it to serve as a precursor for creating bioactive compounds with specific pharmacological properties. For example, studies have shown that derivatives of this compound can exhibit anti-inflammatory and antioxidant activities, making them potential candidates for developing new therapeutic agents.
In addition to its medicinal applications, this compound has also found utility in materials science. The trifluoroethyl group imparts fluorine-based properties to the molecule, which can be advantageous in creating materials with enhanced thermal stability and chemical resistance. Researchers are actively exploring its potential as a component in advanced polymers and coatings.
The synthesis of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol involves a multi-step process that typically begins with the preparation of the trifluoroethyl intermediate. This is followed by nucleophilic substitution or addition reactions to introduce the phenyl and hydroxyl groups. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, enabling larger-scale production for industrial applications.
From an environmental standpoint, understanding the degradation pathways of 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1-ol is crucial for assessing its impact on ecosystems. Studies have shown that under certain conditions, such as exposure to UV light or microbial activity, the compound can undergo biodegradation. However, further research is needed to fully understand its environmental fate and ensure sustainable practices during its production and use.
In conclusion, 1-phenyl-2-(2,2,2-trifluoroethyl)aminoethan-1
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